molecular formula C10H10INO B2507857 N-cyclopropyl-3-iodobenzamide CAS No. 909187-12-8

N-cyclopropyl-3-iodobenzamide

Katalognummer B2507857
CAS-Nummer: 909187-12-8
Molekulargewicht: 287.1
InChI-Schlüssel: DLBMAYNAZULIMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-cyclopropyl-3-iodobenzamide involves various strategies. For instance, the synthesis of a photoaffinity analog of an influenza fusion inhibitor, which is structurally related to N-cyclopropyl-3-iodobenzamide, was achieved by tritiation of a mixture of N-(t-butoxycarbonyl)-1,3,3-trimethylcyclohex-4 (or 5)-enylmethylamine. This process was followed by coupling with acetyl 5-azidosalicylic acid chloride to yield the penultimate product, which after deprotection, resulted in a compound with high radiochemical purity and specific activity . Another study reported the synthesis of N-cyclopropylbenzamide-benzophenone hybrids, which are structurally similar to N-cyclopropyl-3-iodobenzamide, and evaluated them as p38 MAPK inhibitors. The synthesis involved creating a series of hybrid molecules that displayed potent inhibitory activity and significant anti-inflammatory effects .

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclopropyl-3-iodobenzamide has been characterized using various techniques. For example, the crystal structure of N-cyclohexyl-2-nitrobenzamide was determined using X-ray diffraction analysis. The compound crystallized in the monoclinic space group P21/n with specific cell parameters and a crystal packing stabilized by N–H⋯O hydrogen bonds . This provides insight into the potential molecular structure of N-cyclopropyl-3-iodobenzamide, as the presence of similar functional groups could lead to comparable crystalline properties.

Chemical Reactions Analysis

The chemical reactivity of o-alkynylbenzamides, which are related to N-cyclopropyl-3-iodobenzamide, has been studied, revealing that iodocyclization with various electrophiles typically yields lactams. However, a revision of this understanding showed that cyclization via the amide oxygen, resulting in the formation of isobenzofuran-1(3H)-imines and 1H-isochromen-1-imines, is more common than previously thought . This suggests that the reactivity of N-cyclopropyl-3-iodobenzamide could also involve unexpected pathways and products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-cyclopropyl-3-iodobenzamide are not detailed in the provided papers, the synthesis and structural analysis of related compounds offer some insights. The high radiochemical purity and specific activity of the synthesized photoaffinity analog suggest that N-cyclopropyl-3-iodobenzamide could also be synthesized with high purity under the right conditions . The crystal structure analysis of N-cyclohexyl-2-nitrobenzamide indicates that similar compounds can exhibit stable crystalline forms with specific hydrogen bonding patterns . These properties are essential for understanding the behavior of N-cyclopropyl-3-iodobenzamide in various environments and could influence its reactivity and interactions with biological targets.

Wissenschaftliche Forschungsanwendungen

  • Cyclopropane Chemistry and Synthesis Applications
    N-cyclopropyl-3-iodobenzamide plays a role in cyclopropane chemistry, a field vital for drug development due to the unique properties of the cyclopropyl ring. This ring is utilized for enhancing potency and reducing off-target effects in drug molecules (Talele, 2016). Additionally, cyclopropanation reactions, which are pivotal in synthesizing complex molecular structures, often involve intermediates related to N-cyclopropyl-3-iodobenzamide (Archambeau et al., 2015).

  • Radiopharmaceutical Development
    Compounds related to N-cyclopropyl-3-iodobenzamide are used in developing radiopharmaceuticals for imaging and diagnostic purposes. For instance, iodobenzamide derivatives have been studied for their potential in visualizing dopamine D2/D3 receptors using imaging techniques like SPECT, aiding in diagnosing various neurological and oncological conditions (Nikolaus et al., 2005).

  • Catalysis and Organic Synthesis
    The compound is relevant in catalysis and organic synthesis, particularly in palladium-catalyzed reactions. These reactions are crucial for synthesizing complex organic compounds, including pharmaceuticals and fine chemicals. Studies show that palladium-catalyzed cyclization of iodobenzamides is an efficient method for creating intricate molecular structures (Teng et al., 2021).

  • Antioxidant and Biological Activities
    Derivatives of iodobenzamide, akin to N-cyclopropyl-3-iodobenzamide, have been investigated for their antioxidant capacities. Such research is fundamental in developing new drugs with potential therapeutic effects against oxidative stress-related diseases (Pacuła et al., 2014).

Eigenschaften

IUPAC Name

N-cyclopropyl-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBMAYNAZULIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-iodobenzamide

Synthesis routes and methods

Procedure details

3-Iodobenzoic acid (4.79 g, 19.3 mmol) was suspended in thionyl chloride (19.3 mL) and stirred for 1 h at 70° C. before it was conc. and azeotropically dried with toluene. The reaction mixture was dissolved in dioxane (19.3 mL) before N-ethyl-N-isopropylpropan-2-amine (13.5 mL, 77.3 mmol) and cyclopropylamine (6.77 mL, 96.6 mmol) were added and stirred for 16 h at ambient temperature. The reaction mixture was diluted with 75 mL of ethyl acetate, added to a separation funnel, partitioned with sodium bicarbonate (saturated, aqueous), washed 2× with 50 mL of 3 N HCl (aqueous), separated, dried over sodium sulfate, and concentrated in vacuo to give the title compound. MS (ES+): 288 (M+H)+.
Quantity
4.79 g
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
solvent
Reaction Step Two
Quantity
13.5 mL
Type
reactant
Reaction Step Three
Quantity
6.77 mL
Type
reactant
Reaction Step Three
Quantity
19.3 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.